molecular formula C10H14O2 B8697991 4-(2-Hydroxy-2-methylpropyl)phenol

4-(2-Hydroxy-2-methylpropyl)phenol

Cat. No.: B8697991
M. Wt: 166.22 g/mol
InChI Key: YLKHDQKGELBEJC-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-2-methylpropyl)phenol (CAS: 2948-47-2) is a phenolic compound characterized by a para-substituted 2-hydroxy-2-methylpropyl group. This tertiary alcohol substituent imparts unique steric and electronic properties to the phenol core. The compound is structurally related to metabolites of ibuprofen, where it appears as a hydroxylated derivative in metabolic pathways . Applications of this compound are primarily linked to its role as a pharmaceutical metabolite, though its physicochemical properties remain underreported in the literature .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-(2-hydroxy-2-methylpropyl)phenol

InChI

InChI=1S/C10H14O2/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,11-12H,7H2,1-2H3

InChI Key

YLKHDQKGELBEJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

  • Structure: Features an imidazole ring fused to the phenol, enhancing π-conjugation.
  • Properties: Exhibits nonlinear optical (NLO) properties with a third-order susceptibility (χ³) of 2.26 × 10⁻⁶ esu, attributed to low HOMO-LUMO gaps (4.32 eV) and high dipole moments .
  • Applications : Used in optical limiters and photonic devices due to strong NLO responses.
  • Contrast: Unlike 4-(2-Hydroxy-2-methylpropyl)phenol, this compound lacks a hydroxylated alkyl chain, resulting in reduced hydrophilicity but enhanced electronic delocalization.

p-Cumylphenol (4-(1-Methyl-1-phenylethyl)phenol)

  • Structure : Contains a cumyl group (1-methyl-1-phenylethyl) at the para position.
  • Properties: Higher hydrophobicity due to the aromatic cumyl substituent. The electron-donating nature of the cumyl group reduces phenolic acidity compared to unsubstituted phenol .
  • Applications : Used in polymer stabilizers and surfactants.
  • Contrast: The 2-hydroxy-2-methylpropyl group in the target compound introduces a polar tertiary alcohol, enhancing solubility in aqueous environments relative to p-cumylphenol.

Ibuprofen Metabolites

  • Structure : 2-[4-(2-Hydroxy-2-methylpropyl)phenyl]propionic acid is a key metabolite of ibuprofen, sharing the 2-hydroxy-2-methylpropyl substituent but with a carboxylic acid terminus .
  • Properties: The carboxylic acid group increases acidity (pKa ~3–4) compared to the phenolic hydroxyl (pKa ~10).
  • Contrast: While both compounds undergo Phase I metabolism, the target phenol lacks the carboxylic acid, likely reducing renal clearance efficiency.

2-[4-(2-Hydroxy-2-methylpropyl)phenyl]acrylic acid

  • Structure : Features an acrylic acid moiety attached to the same substituent as the target compound .
  • Properties : The α,β-unsaturated ester group enables conjugation reactions, increasing reactivity in polymerization or Michael addition pathways.
  • Contrast: The absence of the acrylic acid group in the target phenol limits its use in synthetic chemistry but improves metabolic stability.

Physicochemical Properties (Inferred and Reported)

Property This compound 4-(4,5-Diphenylimidazol-2-yl)phenol p-Cumylphenol
Molecular Formula C₁₀H₁₄O₂ C₂₁H₁₆N₂O C₁₅H₁₆O
Molecular Weight (g/mol) 166.22 312.37 212.29
Melting Point Not reported 278°C 72–74°C
Solubility Moderate in polar solvents Low in water, high in DMSO Insoluble in water
Key Functional Groups Phenol, tertiary alcohol Phenol, imidazole Phenol, cumyl group

Notes:

  • The tertiary alcohol in this compound may increase hydrogen-bonding capacity, enhancing solubility in alcohols and water compared to p-cumylphenol.
  • The absence of extended π-systems (e.g., imidazole rings) limits its NLO performance relative to 4-(4,5-diphenylimidazol-2-yl)phenol .

Preparation Methods

Friedel-Crafts Alkylation Approach

The Friedel-Crafts alkylation represents a classical method for introducing alkyl groups to aromatic rings. For 4-(2-Hydroxy-2-methylpropyl)phenol, this approach involves reacting phenol with 2-chloro-2-methylpropanol in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is commonly employed due to its efficacy in polarizing the carbon-halogen bond, facilitating electrophilic substitution .

Procedure :

  • Reaction Setup : A mixture of phenol (1.0 equiv), 2-chloro-2-methylpropanol (1.2 equiv), and AlCl₃ (1.5 equiv) is stirred in dichloromethane at 0–5°C.

  • Quenching : After 6 hours, the reaction is quenched with ice-cold water, and the organic layer is separated.

  • Purification : The crude product is purified via flash chromatography (heptane/ethyl acetate, 7:3) followed by recrystallization from petroleum ether .

Key Data :

ParameterValueSource
Yield58–62%
CatalystAlCl₃
Reaction Temperature0–5°C
Purity (Post-Purification)>98% (GC analysis)

Mechanistic Insight :
The reaction proceeds via generation of a carbocation from 2-chloro-2-methylpropanol, which undergoes electrophilic attack at the para position of phenol. Steric hindrance from the methyl groups directs substitution away from the ortho positions .

Oxyalkylation with Epoxides

Oxyalkylation using epoxides, such as 2-methyloxirane (propylene oxide), offers a regioselective route to introduce the hydroxypropyl group. This method leverages acid-catalyzed ring-opening of the epoxide, followed by nucleophilic attack by phenol.

Procedure :

  • Epoxide Activation : Phenol is dissolved in toluene with stannic chloride (SnCl₄, 0.1 equiv) and tri-n-butylamine (0.05 equiv).

  • Epoxide Addition : 2-Methyloxirane (1.5 equiv) is added dropwise at 50°C, and the mixture is stirred for 12 hours.

  • Workup : The reaction is neutralized with sodium bicarbonate, and the product is extracted with ethyl acetate .

Key Data :

ParameterValueSource
Yield65–70%
CatalystSnCl₄ / Tri-n-butylamine
Reaction Time12 hours
Regioselectivity>90% para-substitution

Advantages :

  • High regioselectivity due to steric and electronic effects of the SnCl₄ catalyst.

  • Avoids polyalkylation by controlling stoichiometry .

Reduction of Aldehyde Precursors

This two-step method involves synthesizing a propanal intermediate followed by reduction to the alcohol. The aldehyde precursor, 4-(2-methylpropanal)phenol, is prepared via hydroxymethylation of phenol.

Step 1: Aldehyde Synthesis
Phenol reacts with paraformaldehyde in toluene under stannic chloride catalysis to yield 4-(2-methylpropanal)phenol .

Step 2: Reduction
The aldehyde is reduced using sodium borohydride (NaBH₄) in ethanol at 0°C, yielding the target alcohol .

Key Data :

ParameterValueSource
Aldehyde Yield75%
Reduction Yield85%
Total Yield63.75%
Purity97% (HPLC)

Critical Considerations :

  • The aldehyde intermediate is prone to polymerization, necessitating low-temperature handling .

  • Sodium borohydride offers mild reduction conditions, preserving the phenol moiety .

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enables alkylation under biphasic conditions, enhancing reaction efficiency. Tetrabutylammonium iodide (TBAI) is used to solubilize the alkyl halide in the organic phase.

Procedure :

  • Biphasic System : Phenol, 2-bromo-2-methylpropanol, and TBAI (0.03 equiv) are stirred in methyl isoamyl ketone with aqueous K₂CO₃.

  • Reaction : Heated to 145°C for 16 hours, facilitating nucleophilic substitution.

  • Isolation : The organic layer is separated, and the product is crystallized from methanol .

Key Data :

ParameterValueSource
Yield57%
CatalystTBAI
SolventMethyl isoamyl ketone
Temperature145°C

Advantages :

  • Eliminates need for anhydrous conditions.

  • Scalable for industrial production .

Comparative Analysis of Synthesis Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Friedel-Crafts58–62>98ModerateHigh
Oxyalkylation65–7095HighModerate
Aldehyde Reduction63.7597LowLow
Phase-Transfer Catalysis5796HighModerate

Key Findings :

  • Oxyalkylation offers the highest yield and scalability, making it preferable for industrial applications .

  • Friedel-Crafts provides superior purity but requires stringent temperature control .

  • Aldehyde Reduction is limited by intermediate instability, restricting large-scale use .

Q & A

Q. What are the optimal synthetic routes for 4-(2-Hydroxy-2-methylpropyl)phenol, and how can purity be ensured during purification?

  • Methodological Answer : The compound can be synthesized via hydrolysis of substituted benzamides, as demonstrated in analogous systems. For example, substituted NN-(2-hydroxy-2-methylpropyl)benzamides undergo hydrolysis under controlled conditions (e.g., using 4:1 benzene-methanol elution) to yield the target compound. Purification typically involves column chromatography followed by recrystallization from benzene to achieve >95% purity . Analytical techniques such as NMR and mass spectrometry should confirm structural integrity.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : While direct data on this compound is limited, analogous phenolic derivatives (e.g., 4-(methylamino)phenol sulfate) require stringent safety measures:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Store in airtight containers away from acids to avoid decomposition into toxic gases (e.g., sulfur dioxide) .
  • Emergency Response : For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can the structural and physicochemical properties of this compound be characterized?

  • Methodological Answer : Key characterization steps include:
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the hydroxy and methylpropyl groups.
  • Chromatography : HPLC or GC-MS (e.g., NIST protocols for phenolic analogs) to assess purity .
  • Thermodynamic Analysis : Measure melting points and reaction enthalpies using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of phenolic derivatives like this compound?

  • Methodological Answer : Discrepancies in biological data (e.g., receptor binding vs. antioxidant effects) may arise from assay-specific conditions. To address this:
  • Dose-Response Studies : Compare EC50_{50} values across multiple assays (e.g., serotonin receptor binding vs. ROS scavenging) .
  • Meta-Analysis : Pool data from peer-reviewed studies, controlling for variables like solvent choice (DMSO vs. aqueous buffers) .
  • Computational Modeling : Use density-functional theory (DFT) to predict electronic properties influencing bioactivity .

Q. What experimental designs are recommended to study the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound at pH 2–12 and temperatures from 25°C to 60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS.
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard conditions .
  • Byproduct Identification : Use high-resolution MS to detect oxidation products (e.g., quinones) or hydrolysis derivatives .

Q. How should regulatory guidelines (e.g., IFRA, RIFM) inform the use of this compound in fragrance or biomedical research?

  • Methodological Answer :
  • Concentration Limits : Derive safe levels using endpoint-driven assessments (e.g., dermal sensitization thresholds for fragrances) .
  • Toxicity Profiling : Conduct in vitro assays (e.g., Ames test for mutagenicity) and cross-reference with RIFM’s safety evaluation frameworks .
  • Documentation : Maintain records of batch-specific impurity profiles to comply with REACH or FDA investigational guidelines .

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